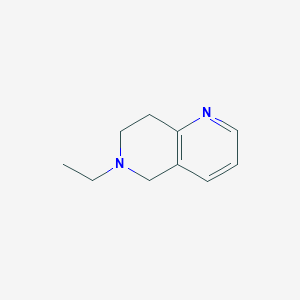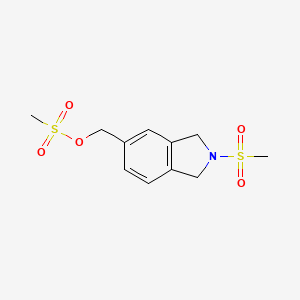
(2-(Methylsulfonyl)isoindolin-5-yl)methyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Methylsulfonyl)isoindolin-5-yl)methyl methanesulfonate: is a chemical compound with a complex structure that includes both isoindolin and methanesulfonate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methylsulfonyl)isoindolin-5-yl)methyl methanesulfonate typically involves multiple steps. One common method includes the reaction of isoindolin derivatives with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Methylsulfonyl)isoindolin-5-yl)methyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the methanesulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted isoindolin compounds .
Applications De Recherche Scientifique
(2-(Methylsulfonyl)isoindolin-5-yl)methyl methanesulfonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2-(Methylsulfonyl)isoindolin-5-yl)methyl methanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-(Methylsulfonyl)phenyl)methyl methanesulfonate
- (2-(Methylsulfonyl)benzyl)methyl methanesulfonate
- (2-(Methylsulfonyl)indol-5-yl)methyl methanesulfonate
Uniqueness
(2-(Methylsulfonyl)isoindolin-5-yl)methyl methanesulfonate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isoindolin core differentiates it from other similar compounds, potentially leading to unique interactions and applications .
Propriétés
Numéro CAS |
188111-65-1 |
|---|---|
Formule moléculaire |
C11H15NO5S2 |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
(2-methylsulfonyl-1,3-dihydroisoindol-5-yl)methyl methanesulfonate |
InChI |
InChI=1S/C11H15NO5S2/c1-18(13,14)12-6-10-4-3-9(5-11(10)7-12)8-17-19(2,15)16/h3-5H,6-8H2,1-2H3 |
Clé InChI |
NIICFRFOJSVXLV-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N1CC2=C(C1)C=C(C=C2)COS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


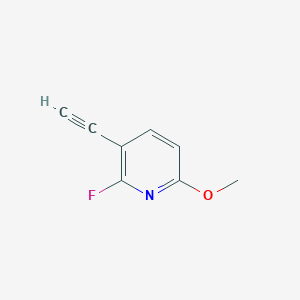
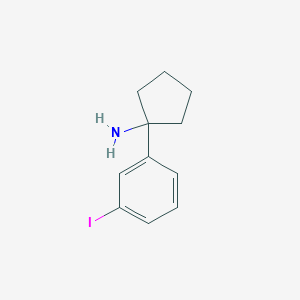
![5-Bromothieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12955669.png)
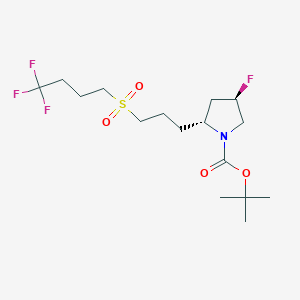
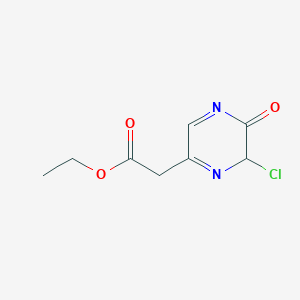
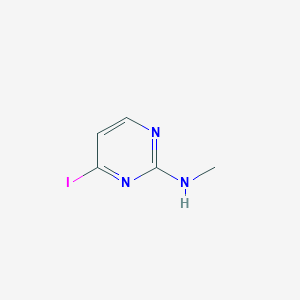
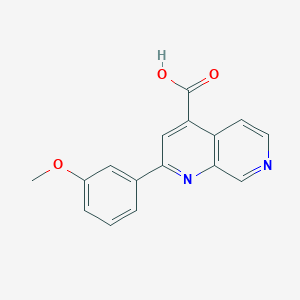
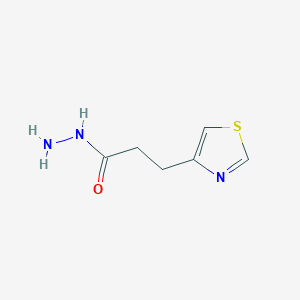
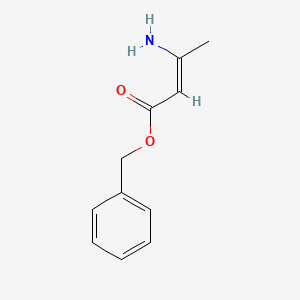
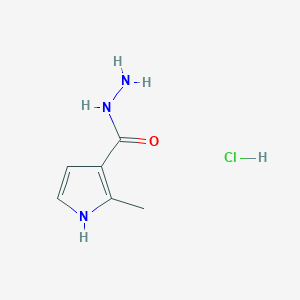
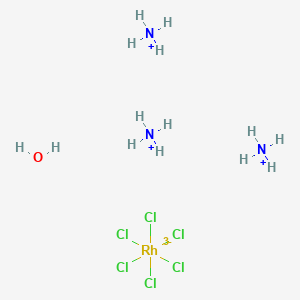
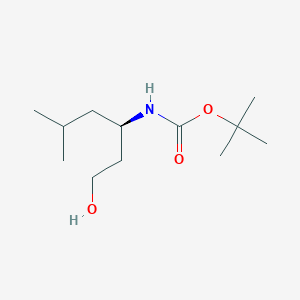
![(E)-methyl 2-[phthalimidooxymethylphenyl]-3-methoxypropenoate](/img/structure/B12955723.png)
